Zero H-Bond Donor N-tert-Butyl Amide versus Single H-Bond Donor N-Butyl Amide: Physicochemical Differentiation at the Amide Substituent
N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide possesses zero hydrogen-bond donors (HBD = 0), a consequence of complete N-substitution of the amide nitrogen by the tert-butyl group. In contrast, the N-butyl analog (CAS 862814-33-3), which shares the identical 1,2-dimethylindole-oxoacetamide core but bears a secondary amide, has one H-bond donor . This difference is structurally deterministic and carries significant implications for membrane permeability, solubility, and target engagement profiles, as HBD count is a critical parameter in both Lipinski and CNS MPO scoring functions. The calculated logP for CAS 862814-37-7 is 3.86, with a topological polar surface area (TPSA) of 90.59 Ų and no Rule-of-Five violations . No experimental logD, solubility, or PAMPA permeability data were identified for either compound in the public domain, representing a critical evidence gap.
| Evidence Dimension | Hydrogen-Bond Donor Count and Lipophilicity |
|---|---|
| Target Compound Data | HBD = 0; logP = 3.86 (calculated); TPSA = 90.59 Ų |
| Comparator Or Baseline | N-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide (CAS 862814-33-3): HBD = 1; logP and TPSA not available |
| Quantified Difference | ΔHBD = -1 (zero vs. one H-bond donor); logP difference could not be calculated due to missing comparator data |
| Conditions | In silico calculated properties (mcule platform). No experimental logD or permeability data available. |
Why This Matters
For CNS-targeted or intracellular target screening cascades, zero HBD donors can favor passive membrane permeability; however, without matched experimental permeability data for both compounds, this remains an in silico-derived selection criterion with unvalidated predictive value for procurement decisions.
